molecular formula C14H20N4O7S2 B4325301 4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE

4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE

Cat. No.: B4325301
M. Wt: 420.5 g/mol
InChI Key: HFVZHSUUXKFRIJ-UHFFFAOYSA-N
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Description

4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE is a complex organic compound that features a morpholine ring, a piperazine ring, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE typically involves multiple steps, starting with the preparation of the nitrophenyl sulfonyl chloride. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted sulfonyl compounds.

Scientific Research Applications

4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and morpholine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine
  • **4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine
  • **4-({4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)pyridine

Uniqueness

4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholine and piperazine rings also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

4-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O7S2/c19-18(20)13-2-1-3-14(12-13)26(21,22)15-4-6-16(7-5-15)27(23,24)17-8-10-25-11-9-17/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVZHSUUXKFRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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